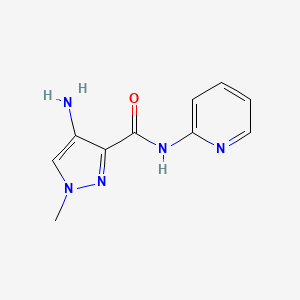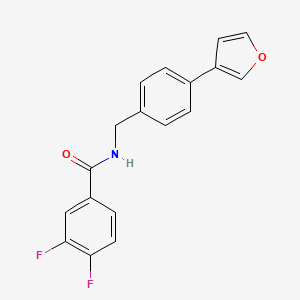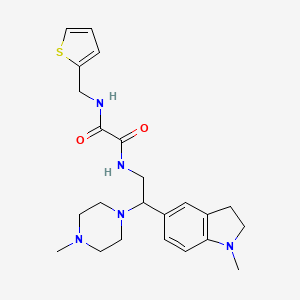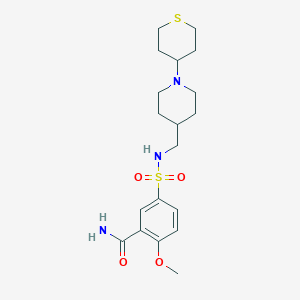
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. The pyrazole nucleus is a common motif in many pharmacologically active compounds and is often synthesized and modified to enhance its properties for potential therapeutic applications.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in the literature. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot method involving a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, followed by hydrazinolysis . Another study reported the synthesis of 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives through a fusion of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with aminopicolines, followed by hydrolysis . These methods highlight the versatility of pyrazole chemistry in introducing various substituents to the core structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further functionalized with various substituents. The structural elucidation of such compounds is typically achieved through analytical and spectroscopic techniques, as demonstrated in the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides . These studies provide insights into the molecular framework and potential interaction sites for biological activity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, allowing for the generation of diverse compounds with potential biological activities. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produced Schiff bases . These reactions demonstrate the reactivity of the pyrazole core and its utility in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. These properties are crucial for the pharmacokinetic profile of the compounds and can affect their biological activity and therapeutic potential. Although the specific properties of "4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide" are not detailed in the provided papers, the studies on related compounds suggest that such properties are carefully considered during the synthesis and development of new pyrazole-based drugs .
Scientific Research Applications
Synthesis and Characterization
- Experimental Studies : The compound 4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide has been utilized in experimental studies focusing on the synthesis and characterization of various chemical compounds. For instance, it has been involved in the synthesis of 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through reactions with different compounds like acid chlorides and diamines. The structures of these synthesized compounds were determined using spectroscopic methods, and the mechanisms of these reactions were examined theoretically (Yıldırım, Kandemirli, & Demir, 2005).
Bioactive Compound Synthesis
- Synthesis of Bioactive Compounds : This chemical has also been a key component in the synthesis of novel compounds with potential biological activities. For example, it was used in the synthesis of novel pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, which were then evaluated for their bioactive properties. These synthesized compounds have been investigated for various potential applications, including anticancer and anti-inflammatory activities (Harb, Abbas, & Mostafa, 2005).
Molecular Docking and Biological Evaluation
- Molecular Docking Studies : The compound has been included in molecular docking studies, particularly for the development of hybrids with enriched biological activities. In these studies, compounds like 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and their antibacterial, anti-inflammatory, and antioxidant activities were evaluated. Molecular docking analysis with cyclooxygenase enzyme was performed to ascertain their probable binding models (Sribalan, Banuppriya, Kirubavathi, Jayachitra, & Padmini, 2016).
Advanced Material Research
- Advanced Material Research : In the field of material science, this compound has been used to synthesize and study the properties of novel materials. For instance, it has been involved in the synthesis of luminescent compounds and their corresponding lanthanide complexes, which have been characterized for their potential applications in various technological fields (Tang, Tang, & Tang, 2011).
Magnetic and Structural Analysis
- Magnetic Properties Analysis : The compound's derivatives have been analyzed for their magnetic properties. For example, studies have focused on the synthesis of iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes with this compound and the investigation of their spin states, which is crucial for understanding their potential use in magnetic applications (Capel Berdiell et al., 2021).
properties
IUPAC Name |
4-amino-1-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15-6-7(11)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVBJICVPYCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)
![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)
![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)
![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

